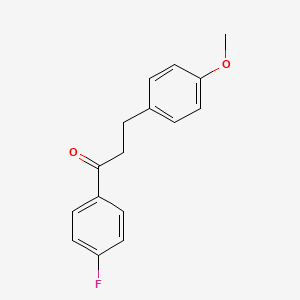

4'-Fluoro-3-(4-methoxyphenyl)propiophenone

Description

Contextualization within the Propiophenone (B1677668) Compound Class

Propiophenone (C₉H₁₀O) is an organic compound characterized by a phenyl group attached to a propanone structure. cymitquimica.com It is a colorless liquid with a sweet, floral odor, sparingly soluble in water but miscible with organic solvents. wikipedia.org Propiophenones are classified as aryl ketones and serve as crucial intermediates in the synthesis of various organic compounds and pharmaceuticals. cymitquimica.comwikipedia.org Derivatives of propiophenone are developed by substituting the phenyl ring or the ethyl chain with different functional groups, leading to a diverse class of compounds with a wide range of applications. ontosight.aiontosight.ai

The compound 4'-Fluoro-3-(4-methoxyphenyl)propiophenone is a distinct derivative featuring two key substitutions on the propiophenone scaffold. A fluorine atom is attached at the 4'-position of the phenyl ring, and a 4-methoxyphenyl (B3050149) group is substituted at the 3-position of the propyl chain. These modifications are expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity compared to the parent propiophenone molecule.

Table 1: General Properties of Propiophenone

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molar Mass | 134.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 218 °C |

| Melting Point | 18.6 °C |

| Solubility in water | Insoluble |

Academic Significance and Research Focus of Fluorinated and Methoxylated Propiophenones

The incorporation of fluorine atoms and methoxy (B1213986) groups into organic molecules is a well-established strategy in medicinal chemistry and drug discovery to enhance the pharmacological profile of lead compounds. ucd.iedrughunter.com

Fluorinated Propiophenones:

The introduction of a fluorine atom into a molecule can have profound effects on its properties. ucd.ie Fluorine is the most electronegative element, and its presence can alter a molecule's acidity, basicity, and metabolic stability. ucd.ie In medicinal chemistry, fluorination is often employed to:

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug. chemxyne.com

Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug. chemxyne.com

Increase Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. ucd.ie

Research on fluorinated propiophenone derivatives has explored their potential as psychoactive agents and as intermediates in the synthesis of other complex molecules. ontosight.ai The unique properties of fluorine make it a valuable tool for fine-tuning the characteristics of bioactive molecules. chemimpex.com

Methoxylated Propiophenones:

The methoxy group (-OCH₃) is another important functional group in medicinal chemistry. Its presence can influence a compound's solubility, electronic properties, and ability to interact with biological targets. drughunter.com The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of a molecule.

The combination of both fluorine and methoxy substituents in a propiophenone structure, as seen in this compound, presents a compelling case for research. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group can lead to unique electronic and biological properties. Research in this area often focuses on synthesizing such compounds and evaluating their potential as therapeutic agents, particularly for neurological and psychiatric disorders, due to the known activities of other substituted propiophenones. ontosight.aiontosight.ai For instance, 3-methoxypropiophenone is a key intermediate in the production of the analgesic tapentadol. google.com

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKSWYJVSFPGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644272 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-78-5 | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 4 Methoxyphenyl Propiophenone

Established Laboratory Synthetic Routes

Established routes for synthesizing propiophenone (B1677668) derivatives are dominated by classical electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being the most prominent.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of aryl ketones. In the context of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone, the reaction involves the acylation of fluorobenzene (B45895) with 3-(4-methoxyphenyl)propionyl chloride. The fluorine atom on the aromatic ring is an ortho-, para-directing deactivator, meaning the incoming acyl group will preferentially add to the para position (position 4), leading to the desired 4'-fluoro isomer with high selectivity. epa.govsioc-journal.cn

Fluorobenzene + 3-(4-methoxyphenyl)propionyl chloride → this compound

The choice of catalyst is critical for the success of the Friedel-Crafts acylation. Traditionally, a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), is used. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of fluorobenzene.

Modern advancements have introduced more efficient and reusable catalytic systems. Rare earth metal triflates (RE(OTf)₃), such as Lanthanum(III) triflate (La(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), have emerged as powerful catalysts for the acylation of both activated and deactivated benzenes. researchgate.net Studies on the acylation of fluorobenzene with benzoyl chloride have shown that a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate can be highly effective, often under solvent-free conditions. epa.govsioc-journal.cn For instance, La(OTf)₃ was found to exhibit the best catalytic performance among 11 rare earth triflates tested for the solvent-free acylation of fluorobenzene, achieving high yield and selectivity for the para-substituted product. epa.govsioc-journal.cn

The optimization of the catalytic system is crucial for maximizing yield and selectivity. The following table, based on data from the acylation of fluorobenzene with benzoyl chloride, illustrates how catalyst choice affects reaction outcomes, serving as a model for the synthesis of the target propiophenone.

| Catalyst System | Temperature (°C) | Time (h) | Yield of p-product (%) | Selectivity for p-product (%) |

| La(OTf)₃ and TfOH | 140 | 4 | 87 | 99 |

| Ce(OTf)₃ and TfOH | 140 | 4 | - | - |

| Yb(OTf)₃ and PfOH | - | - | High | High |

| Bi(OTf)₃ | - | - | High | High |

| Data derived from model reactions of fluorobenzene acylation. epa.govsioc-journal.cnresearchgate.net The '-' indicates data was noted as effective but specific values were not provided in the abstract. |

Strict control over reaction conditions is paramount. Friedel-Crafts reactions must be conducted under anhydrous (dry) conditions because Lewis acid catalysts like AlCl₃ react vigorously with water, which would quench the catalyst and halt the reaction.

Temperature is another critical parameter. While some reactions can proceed at room temperature, heating is often required to drive the reaction to completion, especially with a deactivated substrate like fluorobenzene. For instance, studies using rare earth triflate catalysts for the acylation of fluorobenzene were conducted at 140°C. epa.govsioc-journal.cn The temperature must be carefully optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

In classical Friedel-Crafts acylations using catalysts like AlCl₃, more than one equivalent of the catalyst is required. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is necessary to ensure enough is available to activate the acyl chloride.

The preparation of the substrates is a key preliminary step.

Fluorobenzene: This is a commercially available starting material.

3-(4-methoxyphenyl)propionyl chloride: This acylating agent is typically not commercially available and must be synthesized in the laboratory. The standard method is to convert the corresponding carboxylic acid, 3-(4-methoxyphenyl)propionic acid, into the acyl chloride. ontosight.aisigmaaldrich.com This transformation is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). 3-(4-methoxyphenyl)propionic acid itself is a known compound used as a precursor in various syntheses. ontosight.ai

While Friedel-Crafts acylation is the most direct method, other electrophilic aromatic substitution (EAS) strategies could theoretically be employed, though they are often less efficient for this specific target. These include reactions like the Fries rearrangement or the Houben-Hoesch reaction. However, for the direct construction of a propiophenone from fluorobenzene, the Friedel-Crafts acylation with the appropriate acyl chloride remains the most practical and established laboratory route.

Friedel-Crafts Acylation Protocols for Propiophenone Derivatives

Advanced Synthetic Techniques

Modern organic synthesis focuses on developing more efficient, environmentally friendly, and sustainable methods. For the synthesis of this compound, several advanced techniques can be applied to improve upon the classical Friedel-Crafts protocol.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," reduces chemical waste and can simplify purification. The acylation of fluorobenzene has been successfully demonstrated under solvent-free conditions using a composite catalyst of TfOH and rare earth triflates at elevated temperatures. epa.govsioc-journal.cn This approach is highly desirable from a "green chemistry" perspective.

Heterogeneous Catalysis: Using solid acid catalysts, such as zeolites or clays, can simplify the reaction workup. These catalysts can be easily removed by filtration and are often reusable, making the process more economical and sustainable compared to homogeneous Lewis acids like AlCl₃, which require aqueous workup and generate significant waste.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes. It provides rapid and uniform heating, which can lead to higher yields and fewer side products. This technique has been applied to various Friedel-Crafts acylations.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, scalability, and product consistency compared to traditional batch processing.

Other advanced strategies in the broader field of fluorinated ketone synthesis include late-stage C-H fluorination, decarboxylative fluorination, and the ring-opening of cyclic precursors, which provide alternative, albeit more complex, pathways to these valuable molecular scaffolds. sioc-journal.cn

Continuous Flow Synthesis Applications for Scalability

For example, the continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides in eco-friendly solvents like 2-methyltetrahydrofuran. rsc.orgresearchgate.net This approach could be adapted by flowing a solution of 4-fluorophenylmagnesium bromide and 3-(4-methoxyphenyl)propionyl chloride through a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purity of the final product.

Moreover, multi-step sequences, such as nitration, hydrogenation, and cyclization, have been successfully performed in continuous flow to synthesize complex heterocyclic intermediates. uc.pt This demonstrates the potential for developing a fully automated, multi-step continuous process for the target molecule, starting from simple precursors.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Limited by reactor size | Easily scalable by extending run time |

| Safety | Potential for thermal runaway | Improved heat dissipation, smaller reaction volumes |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can vary between batches | High reproducibility |

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial for the efficient synthesis of this compound, ensuring that the desired isomer is formed with high purity. mdpi.comnih.gov

In the context of a Friedel-Crafts acylation, the fluorine atom on the fluorobenzene ring is an ortho-, para-director. Therefore, the acylation with 3-(4-methoxyphenyl)propionyl chloride will predominantly yield the desired 4'-fluoro isomer along with the 2'-fluoro isomer. The steric hindrance from the acyl chain may favor the formation of the para-substituted product. The regioselectivity can be influenced by the choice of Lewis acid catalyst and reaction conditions.

Strategies to enhance regioselectivity could involve the use of blocking groups or directing groups on the fluorobenzene ring to ensure acylation occurs at the desired position. Subsequently, these groups would be removed to yield the final product.

When considering a Claisen-Schmidt condensation route, the reaction between 4-fluoroacetophenone and 4-methoxybenzaldehyde (B44291) is generally highly regioselective, as the enolate of the acetophenone (B1666503) selectively attacks the aldehyde carbonyl. The subsequent selective reduction of the α,β-unsaturated double bond in the resulting chalcone (B49325), in the presence of the ketone carbonyl, is a key chemoselective step. This can be achieved using catalytic hydrogenation with a suitable catalyst like palladium on carbon, which under controlled conditions will preferentially reduce the alkene.

Retrosynthetic Analysis and Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. slideshare.net

For this compound, a primary disconnection can be made at the bond between the carbonyl carbon and the adjacent methylene (B1212753) group (Cα-Cβ bond). This leads to two key synthons: a 4-fluorobenzoyl cation equivalent and a 2-(4-methoxyphenyl)ethyl anion equivalent. The corresponding synthetic equivalents would be a 4-fluorobenzoyl chloride (or a related activated carboxylic acid derivative) and a 2-(4-methoxyphenyl)ethyl Grignard reagent or a similar organometallic species.

Alternatively, a disconnection can be made at the Cβ-Cγ bond, which corresponds to a Friedel-Crafts alkylation type reaction. This would suggest 4-fluoroacetophenone and a 4-methoxybenzyl halide as starting materials.

A third retrosynthetic approach involves a disconnection that leads to a chalcone intermediate, as previously discussed. This is a powerful strategy as the synthesis of chalcones is well-established.

| Disconnection Strategy | Starting Materials | Reaction Type |

| Cα-Cβ Disconnection | 4-Fluorobenzoyl chloride, 2-(4-methoxyphenyl)ethyl magnesium bromide | Grignard Reaction |

| Cβ-Cγ Disconnection | 4-Fluoroacetophenone, 4-Methoxybenzyl chloride | Friedel-Crafts Alkylation |

| C=C and C-O Disconnection | 4-Fluoroacetophenone, 4-Methoxybenzaldehyde | Claisen-Schmidt Condensation followed by Reduction |

Application of Computational Retrosynthesis Tools

In recent years, computer-assisted organic synthesis (CAOS) has emerged as a powerful tool to aid chemists in designing synthetic routes. wikipedia.orgresearchgate.net These tools use sophisticated algorithms and large databases of chemical reactions to propose retrosynthetic pathways for a given target molecule. the-scientist.comsynthiaonline.com

For a molecule like this compound, a computational retrosynthesis tool could rapidly generate multiple plausible synthetic routes, including those discussed above and potentially novel, less intuitive pathways. Software platforms like SYNTHIA™, IBM RXN, and AiZynthFinder can analyze the structure and identify key bond disconnections based on known chemical transformations. wikipedia.orgsynthiaonline.com

Chemical Reactivity and Transformations of 4 Fluoro 3 4 Methoxyphenyl Propiophenone

Functional Group Interconversions

The functional groups within 4'-Fluoro-3-(4-methoxyphenyl)propiophenone can be selectively modified to yield a variety of derivatives. These transformations primarily involve the carbonyl group and the two aromatic rings.

Carbonyl Group Transformations (e.g., Oxidation, Reduction)

The carbonyl group is a primary site for chemical modifications, including reduction to an alcohol and oxidative cleavage.

Reduction of the Carbonyl Group:

The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-ol. This transformation can be achieved using a variety of reducing agents. Standard metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. researchgate.netnih.gov

A classic method for ketone reduction is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a metal alkoxide, typically aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgnih.govsigmaaldrich.commasterorganicchemistry.com This method is known for its high chemoselectivity, leaving other functional groups such as double bonds and esters intact.

| Reduction Method | Reagents | Product | Notes |

| Metal Hydride Reduction | NaBH₄ or LiAlH₄ | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-ol | A common and efficient method for ketone reduction. researchgate.netnih.gov |

| Meerwein-Ponndorf-Verley | Al(Oi-Pr)₃, i-PrOH | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-ol | Highly chemoselective. wikipedia.orgnih.govsigmaaldrich.commasterorganicchemistry.com |

Oxidation of the Carbonyl Group:

The propiophenone (B1677668) structure can undergo oxidative cleavage via the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgnih.gov This reaction converts the ketone into an ester using peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the 4-fluorophenyl group has a higher migratory aptitude than the ethyl group, leading to the formation of 4-fluorophenyl propanoate.

| Oxidation Method | Reagents | Predicted Major Product | Migratory Aptitude Order |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 4-fluorophenyl propanoate | tert-alkyl > sec-alkyl > aryl > primary alkyl > methyl organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), though their reactivity and the orientation of substitution are governed by the existing substituents.

On the 4'-Fluorophenyl Ring:

This ring is substituted with a fluorine atom and a propionyl group. The fluorine atom is an ortho, para-directing deactivator, while the propionyl group (an acyl group) is a meta-directing deactivator. nih.govorgsyn.orgwikipedia.orgnih.govyoutube.comlibretexts.org The strong deactivating effect of the propionyl group will dominate, making this ring less reactive towards electrophiles compared to benzene. Electrophilic attack will preferentially occur at the positions meta to the propionyl group (and ortho to the fluorine).

On the 4-Methoxyphenyl (B3050149) Ring:

This ring contains a methoxy (B1213986) group, which is a strongly activating, ortho, para-directing group. nih.govwikipedia.org The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions and making the ring significantly more nucleophilic than benzene. Therefore, electrophilic substitution will occur predominantly on this ring at the positions ortho to the methoxy group.

| Reaction | Reagents | Predicted Major Product on 4'-Fluorophenyl Ring | Predicted Major Product on 4-Methoxyphenyl Ring |

| Nitration | HNO₃, H₂SO₄ | 4'-Fluoro-3'-nitro-3-(4-methoxyphenyl)propiophenone | 4'-Fluoro-3-(3-nitro-4-methoxyphenyl)propiophenone |

| Halogenation | Br₂, FeBr₃ | 3'-Bromo-4'-fluoro-3-(4-methoxyphenyl)propiophenone | 4'-Fluoro-3-(3-bromo-4-methoxyphenyl)propiophenone |

Nucleophilic Aromatic Substitution Pathways Involving Fluorine

The fluorine atom on the 4'-fluorophenyl ring can be displaced via a nucleophilic aromatic substitution (SNA) reaction. masterorganicchemistry.comwikipedia.orgscience.govresearchgate.net The presence of the electron-withdrawing propionyl group in the para position activates the ring towards nucleophilic attack. This activation is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) through resonance delocalization onto the carbonyl oxygen.

Strong nucleophiles, such as alkoxides, amines, or thiolates, can replace the fluorine atom. The reactivity in SNAr reactions with halide leaving groups often follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. science.gov

Stereoselective Reactions and Chiral Transformations

The reduction of the prochiral ketone in this compound can be carried out enantioselectively to produce a chiral secondary alcohol. This is a valuable transformation for the synthesis of optically active compounds.

Catalytic asymmetric hydrogenation is a powerful method for achieving this. Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can deliver hydrogen to one face of the carbonyl group preferentially. wikipedia.orgresearchgate.netorganicreactions.orgrsc.orgmdpi.comrsc.org For instance, Noyori-type catalysts are well-known for their high efficiency and enantioselectivity in the reduction of aromatic ketones. mdpi.com

Another approach is the use of chiral reducing agents or catalysts in Meerwein-Ponndorf-Verley reductions. wikipedia.orgnih.govsigmaaldrich.commasterorganicchemistry.com The use of a chiral alcohol as the hydride source or a chiral ligand on the aluminum center can induce asymmetry in the product.

| Asymmetric Reduction Method | Catalyst/Reagent System (Examples for analogous ketones) | Product |

| Catalytic Asymmetric Hydrogenation | Ru/Rh/Ir complexes with chiral ligands (e.g., BINAP, chiral diamines) | Enantiomerically enriched 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-ol |

| Asymmetric Meerwein-Ponndorf-Verley | Chiral aluminum alkoxides or chiral hydride-donating alcohols | Enantiomerically enriched 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-ol |

Catalytic Transformations and Reaction Mechanistic Studies

The transformations of this compound are often facilitated by catalysts, and understanding the reaction mechanisms is crucial for optimizing these processes.

Catalytic Hydrogenation:

Besides the asymmetric reduction of the carbonyl group, catalytic hydrogenation can also affect the aromatic rings under more forcing conditions. Catalysts like rhodium can be used for the hydrogenation of aromatic rings. researchgate.net The conditions can be tuned to achieve selective reduction of one ring over the other.

Mechanistic Insights:

The mechanism of metal hydride reduction of the carbonyl group involves the formation of an alkoxide intermediate after the nucleophilic attack of the hydride. researchgate.netwikipedia.org The metal cation (Li⁺ or Na⁺) often coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. researchgate.net

In electrophilic aromatic substitution, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. nih.gov The stability of this intermediate determines the regioselectivity of the reaction.

The SNAr mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized carbanion. The rate of this reaction is influenced by the electron-withdrawing ability of the activating group and the nature of the solvent and nucleophile.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would identify the number of distinct proton environments and their neighboring protons through chemical shifts (δ), coupling constants (J), and signal multiplicities.

Predicted ¹H NMR Data (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.9-8.1 | Doublet of doublets | ~ J = 8.8, 5.4 Hz | 2H | H-2', H-6' |

| ~7.1-7.2 | Doublet of doublets | ~ J = 8.8, 8.8 Hz | 2H | H-3', H-5' |

| ~7.0-7.1 | Doublet | ~ J = 8.6 Hz | 2H | H-2'', H-6'' |

| ~6.8-6.9 | Doublet | ~ J = 8.6 Hz | 2H | H-3'', H-5'' |

| ~3.7-3.8 | Singlet | - | 3H | -OCH₃ |

| ~3.2-3.3 | Triplet | ~ J = 7.5 Hz | 2H | -CH₂- (α to C=O) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Predicted ¹³C NMR Data (Hypothetical)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~196-198 | C=O |

| ~164-167 (d, ¹JCF) | C-4' |

| ~158-159 | C-4'' |

| ~132-133 | C-1'' |

| ~132-133 (d, ⁴JCF) | C-1' |

| ~130-131 (d, ³JCF) | C-2', C-6' |

| ~129-130 | C-2'', C-6'' |

| ~115-116 (d, ²JCF) | C-3', C-5' |

| ~114-115 | C-3'', C-5'' |

| ~55 | -OCH₃ |

| ~39-40 | C-α |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique that would provide a specific signal for the fluorine atom on the benzoyl ring. The chemical shift would be characteristic of a fluorine atom attached to an aromatic ring that is part of a ketone system.

Predicted ¹⁹F NMR Data (Hypothetical)

| Chemical Shift (δ, ppm) | Assignment |

|---|

| ~ -105 to -115 | Ar-F |

Mass Spectrometry (MS) Techniques

MS techniques are used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₆H₁₅FO₂).

Predicted HRMS Data (Hypothetical)

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 259.1134 | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS would be used to assess the purity of the compound and to obtain its mass spectrum. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the bond between the carbonyl group and the propyl chain (alpha cleavage), leading to fragments corresponding to the 4-fluorobenzoyl cation and the 3-(4-methoxyphenyl)propyl radical.

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. For 4'-Fluoro-3-(4-methoxyphenyl)propiophenone, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its key structural features.

The most prominent peak would be due to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1680-1700 cm⁻¹. The presence of conjugation with the fluorinated aromatic ring might shift this peak to a slightly lower wavenumber. The aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹.

The C-F stretching vibration of the fluoro-substituted aromatic ring would likely produce a strong absorption band in the region of 1250-1000 cm⁻¹. The methoxy (B1213986) group (-OCH₃) would be characterized by C-O-C stretching vibrations, with an asymmetric stretch typically appearing around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group in the propiophenone (B1677668) moiety would be visible in the 2850-2960 cm⁻¹ region.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C-F | Stretching | 1250 - 1000 |

| Methoxy C-O-C | Asymmetric Stretching | ~1250 |

| Methoxy C-O-C | Symmetric Stretching | ~1040 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound contains two aromatic rings, which constitute the primary chromophores.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax) |

| π → π | 240 - 280 nm |

| n → π | 300 - 330 nm |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported, we can predict its likely crystallographic features based on related structures.

A single crystal X-ray diffraction study of this compound would reveal its precise molecular geometry, including bond lengths, bond angles, and torsion angles. It would also determine the crystal system, space group, and unit cell dimensions. For a structurally related compound, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the crystal system was determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net

Hypothetical Crystallographic Data Table

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 30 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1000 - 2000 |

| Z | 4 |

The crystal packing of this compound would be governed by various non-covalent intermolecular interactions. The presence of the carbonyl oxygen, the fluorine atom, and numerous C-H bonds suggests that the crystal structure is likely to be stabilized by a network of weak hydrogen bonds.

Specifically, C—H⋯O interactions are expected, where the hydrogen atoms of the aromatic rings or the ethyl group can interact with the oxygen atom of the carbonyl group of a neighboring molecule. Furthermore, C—H⋯F interactions are also plausible, involving the fluorine atom and hydrogen atoms from adjacent molecules. These types of interactions are commonly observed in the crystal structures of fluorinated organic compounds. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to the theoretical study of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

DFT studies on related aromatic ketones and chalcones typically employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with Pople-style basis sets like 6-311++G(d,p). researchgate.net This level of theory is effective for optimizing the molecule's ground-state geometry, predicting its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and calculating various electronic properties. researchgate.net For instance, calculations would begin by determining the most stable three-dimensional conformation of the molecule, accounting for the rotational freedom around the single bonds of the propanone chain. These geometry optimization calculations provide key structural parameters, including bond lengths, bond angles, and dihedral angles.

Computational Predictions of Molecular Properties

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Influences membrane permeability and oral bioavailability. The two oxygen atoms are the main contributors. |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. | Affects solubility, absorption, and distribution. The aromatic rings contribute to higher lipophilicity. |

| Dipole Moment | A measure of the net molecular polarity. | The carbonyl group, methoxy (B1213986) group, and fluorine atom create a significant dipole moment, affecting intermolecular interactions. |

| Bond Dissociation Energies (BDE) | The energy required to break a specific bond homolytically. | Can predict the most likely points of fragmentation in mass spectrometry or thermal decomposition. |

Reaction Mechanism Elucidation via Computational Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products. This involves calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.

For example, the reduction of the ketone group in this compound to form the corresponding alcohol is a common transformation. Computational studies can model this reaction by:

Locating the Transition State: Identifying the high-energy transition state structure for the addition of a hydride reagent to the carbonyl carbon.

Calculating Activation Energy: Determining the energy barrier (activation energy) of the reaction by comparing the energy of the transition state to that of the reactants. A lower energy barrier indicates a faster reaction.

Evaluating Intermediates: Characterizing the structure and stability of any intermediates that may form along the reaction pathway.

Such studies provide a detailed, step-by-step understanding of the reaction, revealing how substituents like the fluorine and methoxy groups influence the reaction rate and outcome. nih.gov

Theoretical Insights into Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity. DFT calculations provide deep insights into this structure through the analysis of frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). For this molecule, the HOMO is expected to be distributed across the electron-rich methoxyphenyl ring, while the LUMO would likely be centered on the α,β-unsaturated ketone system, particularly the carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, regions of negative potential (typically colored red) would be located around the electronegative oxygen of the carbonyl group and the fluorine atom, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, while the aromatic rings would represent areas of intermediate potential.

| Electronic Property | Description | Theoretical Insight for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Likely localized on the methoxyphenyl ring. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Likely localized on the propiophenone (B1677668) backbone, especially the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. |

Derivatives and Analogs of 4 Fluoro 3 4 Methoxyphenyl Propiophenone

Rational Design and Synthesis of Structurally Modified Analogs

The rational design of analogs of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone involves a methodical approach to modifying its structure to achieve desired properties. This typically includes altering substituents on the aromatic rings and introducing new functional groups or heterocyclic systems. The synthesis of these analogs often employs established organic chemistry reactions, adapted to the specific requirements of the target molecules.

Systematic Variation of Halogen Substituents and Positional Isomers

The fluorine atom at the 4'-position of the propiophenone (B1677668) ring is a key site for modification. A systematic approach involves the substitution of fluorine with other halogens (chlorine, bromine, iodine) to study the effect of halogen size and electronegativity on the molecule's properties. Furthermore, the position of the halogen on the phenyl ring can be varied (e.g., 2'- or 3'-fluoro isomers) to investigate the impact of positional isomerism.

The synthesis of these halogenated analogs can be achieved through various methods, including the Friedel-Crafts acylation of appropriately substituted fluorobenzenes with 3-(4-methoxyphenyl)propionyl chloride. The choice of Lewis acid catalyst and reaction conditions is crucial to ensure good yields and prevent unwanted side reactions. For instance, the reaction of fluorobenzene (B45895) with the acid chloride in the presence of aluminum chloride can yield a mixture of positional isomers, which can then be separated using chromatographic techniques. The differentiation of these positional isomers is critical and can be achieved through analytical techniques such as NMR spectroscopy and mass spectrometry. For example, o-, m-, and p-fluoro-α-pyrrolidinopropiophenones, which are related structures, have been differentiated by their reactivity with benzyltrimethylammonium (B79724) hydroxide, leading to distinct products that can be analyzed chromatographically and spectrometrically researchgate.net.

Table 1: Hypothetical Halogenated Analogs of this compound and Their Synthetic Precursors

| Analog Name | Halogen Substituent | Position of Halogen | Precursor 1 (Aryl Halide) | Precursor 2 (Acyl Chloride) |

|---|---|---|---|---|

| 4'-Chloro-3-(4-methoxyphenyl)propiophenone | Chlorine | 4' | Chlorobenzene | 3-(4-methoxyphenyl)propionyl chloride |

| 4'-Bromo-3-(4-methoxyphenyl)propiophenone | Bromine | 4' | Bromobenzene | 3-(4-methoxyphenyl)propionyl chloride |

| 3'-Fluoro-3-(4-methoxyphenyl)propiophenone | Fluorine | 3' | Fluorobenzene | 3-(4-methoxyphenyl)propionyl chloride |

Modification of Methoxy (B1213986) and Other Aryl Substituents

The 4-methoxyphenyl (B3050149) group at the 3-position of the propiophenone chain offers another avenue for structural modification. The methoxy group can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. For example, replacing the methoxy group with a hydroxyl, methyl, or trifluoromethyl group would significantly alter the electron density of the aromatic ring.

Furthermore, the entire 4-methoxyphenyl ring can be substituted with other aryl or heteroaryl moieties. The synthesis of such analogs often involves cross-coupling reactions, such as the Suzuki or Heck coupling, to form the C-C bond between the propiophenone backbone and the new aryl group. The rational design of these analogs allows for the exploration of a wide chemical space and the fine-tuning of the molecule's properties. For instance, in the design of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, various substituted bromobenzenes were coupled with 1,4-benzoxazine precursors to generate a library of compounds with diverse aryl substituents mdpi.com. This approach can be similarly applied to the 3-phenylpropiophenone scaffold.

Table 2: Potential Modifications of the Methoxy and Aryl Substituents

| Modification Type | Original Group | Modified Group | Potential Synthetic Strategy |

|---|---|---|---|

| Methoxy Group Modification | -OCH₃ | -OH | Demethylation (e.g., with BBr₃) |

| Methoxy Group Modification | -OCH₃ | -CH₃ | Grignard reaction on a corresponding aldehyde |

| Aryl Group Variation | 4-methoxyphenyl | 4-hydroxyphenyl | Suzuki coupling with 4-hydroxyphenylboronic acid |

Introduction of Diverse Functional Groups and Heterocyclic Moieties

The introduction of diverse functional groups and heterocyclic moieties can dramatically alter the biological and chemical properties of the parent compound. These modifications can introduce new interaction points for biological targets or change the molecule's solubility and reactivity. For example, incorporating nitrogen-containing heterocycles like imidazole, triazole, or pyridine (B92270) is a common strategy in medicinal chemistry to enhance biological activity nih.gov.

The synthesis of such derivatives can be achieved by functionalizing the propiophenone backbone or the aromatic rings. For instance, the α-carbon of the propiophenone can be a site for the introduction of new functional groups through reactions like α-halogenation followed by nucleophilic substitution. Alternatively, the aromatic rings can be functionalized prior to the construction of the propiophenone skeleton. The design of these analogs is often guided by computational modeling to predict their binding to specific targets nih.gov. The synthesis of molecules with heterocyclic scaffolds often involves multi-step reaction sequences, including condensation and cyclization reactions nih.gov.

Table 3: Examples of Diverse Functional Groups and Heterocyclic Moieties

| Functional Group/Heterocycle | Point of Attachment | Potential Synthetic Approach |

|---|---|---|

| Pyrrolidine | α-carbon of propiophenone | Mannich reaction |

| Imidazole | 3-Aryl ring | Buchwald-Hartwig amination |

| Thiophene | 3-Aryl ring | Suzuki coupling with thiopheneboronic acid |

Comparative Studies of Electronic Properties and Reactivity Across Analogs

The electronic properties of the synthesized analogs, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding their reactivity and potential applications. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule irjweb.com. A smaller HOMO-LUMO gap generally indicates higher reactivity mdpi.com.

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these electronic properties. By comparing the HOMO-LUMO gaps of a series of analogs, researchers can establish structure-property relationships. For example, the introduction of electron-donating groups is expected to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level, both of which can lead to a smaller energy gap and increased reactivity wuxiapptec.comresearchgate.net.

The reactivity of these analogs can also be experimentally assessed through various chemical reactions. For instance, their susceptibility to nucleophilic or electrophilic attack can be compared under standardized conditions. These comparative studies, combining both theoretical calculations and experimental observations, are essential for the rational design of new molecules with desired electronic properties and reactivity profiles.

Table 4: Predicted Effects of Substituents on Electronic Properties

| Substituent Type | Position | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Reactivity |

|---|---|---|---|---|---|

| Electron-donating (e.g., -OH, -CH₃) | 4'- or 3-Aryl ring | Increase | Minor change | Decrease | Increase |

| Electron-withdrawing (e.g., -NO₂, -CN) | 4'- or 3-Aryl ring | Minor change | Decrease | Decrease | Increase |

Synthetic Utility in Organic Chemistry and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4'-Fluoro-3-(4-methoxyphenyl)propiophenone serves as a crucial intermediate in the multi-step synthesis of more complex organic molecules. The presence of the ketone functional group, along with the fluorinated and methoxylated phenyl rings, provides multiple reactive sites for a variety of chemical transformations.

One of the primary applications of related fluorinated and methoxylated propiophenones and acetophenones is in the synthesis of chalcones. ebyu.edu.trresearchgate.net Chalcones are α,β-unsaturated ketones that are precursors to a wide range of heterocyclic compounds with diverse biological activities. researchgate.net For instance, the ketone moiety of a propiophenone (B1677668) can undergo condensation reactions with various aldehydes to form the characteristic chalcone (B49325) scaffold. These chalcones can then be further modified through reactions such as cyclization to yield flavonoids, pyrazolines, and other heterocyclic systems. The fluorine and methoxy (B1213986) substituents on the phenyl rings can influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final products. nih.gov

The propiophenone structure also allows for modifications at the α- and β-positions of the carbonyl group, enabling the introduction of additional functional groups and the construction of more elaborate molecular frameworks. The tetrahydroquinoline moiety, for example, which is present in numerous natural products with a broad range of biological activities, can be synthesized using precursors derived from propiophenone-like structures. mdpi.com

Building Block for Specialty Chemicals and Advanced Materials

As a fluorinated building block, this compound offers a pathway to novel specialty chemicals and advanced materials. The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and small size can lead to enhanced thermal stability, altered electronic properties, and increased lipophilicity in the resulting materials. nih.gov

In the realm of materials science, fluorinated building blocks are utilized in the creation of advanced polymers and coatings with specific, desirable properties. chemimpex.com While direct polymerization of this compound is not commonly reported, it can be chemically modified to produce monomers suitable for polymerization. For example, the ketone functionality could be converted into a vinyl group or other polymerizable moiety. The resulting polymers would incorporate the fluorinated and methoxylated phenyl groups, potentially leading to materials with unique optical, electronic, or surface properties.

Furthermore, the structural motifs present in this compound are found in compounds used in the formulation of dyes and pigments. chemimpex.com The specific combination of the fluoro and methoxy groups can influence the color and stability of these materials.

Precursor in the Development of Agrochemicals

The development of new and effective agrochemicals is a critical area of research, and fluorinated compounds play a prominent role. sigmaaldrich.com The introduction of fluorine into a pesticide molecule can enhance its efficacy, metabolic stability, and bioavailability. nih.gov Propiophenone and acetophenone (B1666503) derivatives containing fluoro and methoxy groups are known intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. ebyu.edu.tr

For instance, the core structure of this compound can be found in more complex molecules that exhibit herbicidal or insecticidal activity. The synthesis of such agrochemicals often involves the modification of the propiophenone backbone to introduce specific pharmacophores that interact with biological targets in pests or weeds. While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the general utility of this class of compounds as agrochemical precursors is well-recognized in the chemical industry.

Below is a table summarizing the key characteristics and potential applications of this compound based on the properties of related compounds.

| Property | Description | Potential Application |

| CAS Number | 898775-78-5 | Chemical Identification |

| Molecular Formula | C16H15FO2 | Synthesis Planning |

| Key Functional Groups | Ketone, Fluoro, Methoxy | Versatile Reactivity |

| Classification | Fluorinated Building Block | Synthesis of Specialty Chemicals |

| Potential Derivatives | Chalcones, Heterocycles | Pharmaceuticals, Agrochemicals |

Analytical Methodologies for Purity Assessment and Identification

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Column Chromatography)

Chromatographic methods are fundamental in determining the purity and isolating 4'-Fluoro-3-(4-methoxyphenyl)propiophenone from reaction mixtures and impurities. The choice of technique depends on the volatility and polarity of the compound, as well as the scale of the separation.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary tool for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most probable approach for this analysis. In this setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a compound with the structural features of this compound, a C18 column is a common and suitable choice for the stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) with water. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the consistent protonation state of any acidic or basic functional groups.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with varying polarities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a moderately sized organic molecule, it is likely to be amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

For GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5), would be appropriate. The separation is achieved by heating the column in a programmed temperature gradient, which allows for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The injector and detector temperatures would be set sufficiently high to ensure the complete vaporization of the sample without causing thermal degradation. Mass spectrometry detection provides both qualitative and quantitative information, with the fragmentation pattern serving as a molecular fingerprint for identification.

Column Chromatography:

For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique utilizes a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. The compound is loaded onto the top of the column and eluted with a solvent system (mobile phase).

The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have a retention factor (Rf) of approximately 0.3 on a thin-layer chromatography (TLC) plate is often a good starting point. For a molecule of this polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would be a suitable mobile phase. The proportion of ethyl acetate would be adjusted to achieve the desired separation from impurities. Fractions are collected as the eluent passes through the column, and these are typically analyzed by TLC to identify and combine the fractions containing the pure product.

Interactive Data Table: Hypothetical Chromatographic Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Column Chromatography |

| Stationary Phase | C18 silica gel | Polydimethylsiloxane (e.g., DB-5) | Silica gel |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium | Hexane/Ethyl Acetate gradient |

| Detection | UV at 254 nm | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |

| Typical Application | Purity Assessment | Identification and Purity | Preparative Purification |

Recrystallization and Other Purification Strategies

Recrystallization is a powerful and economical technique for the final purification of solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

To perform a recrystallization of this compound, a suitable solvent must be identified. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be removed by hot filtration).

The selection of a recrystallization solvent is often an empirical process. For a compound with the polarity of this compound, solvents of intermediate polarity are likely to be effective. A systematic approach to solvent selection would involve testing the solubility of a small amount of the crude product in various solvents.

Potential single solvents for recrystallization could include ethanol (B145695), isopropanol, or ethyl acetate. If a single solvent does not provide adequate separation, a two-solvent system can be employed. In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly, promoting the formation of pure crystals. A common mixed solvent system for a compound of this nature could be ethanol/water or ethyl acetate/hexane.

The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration and washed with a small amount of the cold solvent to remove any residual mother liquor containing impurities.

Interactive Data Table: Potential Recrystallization Solvents

| Solvent/System | Rationale for Selection |

| Ethanol | A polar protic solvent that can dissolve many organic compounds upon heating. |

| Isopropanol | Similar to ethanol but slightly less polar. |

| Ethyl Acetate | A solvent of intermediate polarity, often effective for a wide range of organic solids. |

| Ethanol/Water | A common mixed solvent system where water acts as the anti-solvent to induce crystallization. |

| Ethyl Acetate/Hexane | A mixed solvent system where hexane, a non-polar solvent, reduces the solubility of the compound. |

Future Research Directions

Exploration of Novel and Efficient Reaction Pathways

The synthesis of 4'-Fluoro-3-(4-methoxyphenyl)propiophenone and its analogs is foundational to any further investigation of its properties and applications. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes.

One promising avenue is the exploration of one-pot synthesis methodologies. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and improved time efficiency. A potential one-pot approach to this compound could involve a tandem reaction sequence, such as a Michael addition followed by an in-situ modification.

Another key area of research will be the development of flow chemistry processes for the synthesis of this compound. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Furthermore, the investigation of microwave-assisted synthesis could lead to accelerated reaction times and improved yields. The use of microwave irradiation can often overcome activation energy barriers more efficiently than conventional heating methods.

Finally, the development of solid-phase synthesis techniques for propiophenone (B1677668) derivatives could facilitate the creation of compound libraries for high-throughput screening in drug discovery programs.

Development of Advanced Catalytic Applications for Propiophenone Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships and developing new functional molecules. Future research will undoubtedly focus on the use of advanced catalytic systems to achieve selective and efficient transformations.

Transition metal catalysis is expected to play a pivotal role in the derivatization of this propiophenone. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce a variety of substituents onto the aromatic rings. Similarly, rhodium or ruthenium-based catalysts could be utilized for the selective hydrogenation of the ketone functionality or for directing C-H activation/functionalization at specific positions.

Organocatalysis , which utilizes small organic molecules as catalysts, offers a green and often highly stereoselective alternative to metal-based catalysis. Future studies could explore the use of chiral organocatalysts for the asymmetric derivatization of this compound, leading to the synthesis of enantiomerically pure compounds.

Biocatalysis , employing enzymes to catalyze chemical transformations, is another area with immense potential. Enzymes can offer unparalleled selectivity under mild reaction conditions. Research could focus on identifying or engineering enzymes capable of specific modifications of the propiophenone core, such as stereoselective reductions or hydroxylations.

A comparative overview of potential catalytic derivatization strategies is presented in the interactive table below.

| Catalytic Strategy | Potential Application for Propiophenone Derivatization | Advantages |

| Transition Metal Catalysis | Cross-coupling reactions, C-H activation, Hydrogenation | High efficiency, Broad substrate scope |

| Organocatalysis | Asymmetric synthesis, Functional group transformations | Metal-free, High stereoselectivity |

| Biocatalysis | Stereoselective reductions, Hydroxylations | High selectivity, Mild reaction conditions |

Innovations in Chemo- and Stereoselective Syntheses

The presence of a ketone functional group and a chiral center in many of its derivatives makes the chemo- and stereoselective synthesis of this compound analogs a critical area of future research.

Chemo-selective reactions will be essential for modifying one functional group in the presence of others. For example, developing methods for the selective reduction of the ketone without affecting other reducible groups in a more complex derivative will be a key challenge.

The development of novel stereoselective syntheses will be paramount for accessing enantiomerically pure derivatives, which is often a prerequisite for pharmaceutical applications. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. Asymmetric hydrogenation of the ketone or stereoselective Michael additions to a precursor chalcone (B49325) are promising strategies.

Future research could also focus on diastereoselective reactions to control the formation of multiple stereocenters in more complex derivatives of this compound.

Integration of Advanced Computational Modeling for Reaction Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational modeling can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites within the molecule, helping to design selective derivatization strategies. DFT can also be used to elucidate reaction mechanisms and to predict the stereochemical outcome of asymmetric reactions.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of the molecule and its interaction with catalysts or biological targets. This information can be crucial for designing more effective catalysts or for understanding the mode of action of biologically active derivatives.

The development of Quantitative Structure-Activity Relationship (QSAR) models could help in predicting the biological activity of novel derivatives of this compound based on their chemical structure. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

The integration of these computational approaches will undoubtedly accelerate the pace of research and innovation in the chemistry of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4'-Fluoro-3-(4-methoxyphenyl)propiophenone, and how can reaction efficiency be optimized?

- Methodology :

- Friedel-Crafts Acylation : Use fluorobenzene derivatives and 4-methoxyphenylacetyl chloride with Lewis acid catalysts (e.g., AlCl₃) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling of fluorinated aryl halides with methoxyphenyl boronic acids, using Pd catalysts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol.

- Optimization : Monitor reaction progress via TLC and adjust catalyst loading (0.5–5 mol%) to balance yield and side-product formation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Techniques :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-fluoro splitting in aromatic regions) and methoxy group signals (δ ~3.8 ppm) .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and aryl ether (C-O stretch ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ at m/z 258.29) and fragmentation patterns .

Q. What safety protocols are critical when handling fluorinated aromatic ketones like this compound?

- Precautions :

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or dermal contact .

- Store in airtight containers away from ignition sources (P210) and follow hazard codes H303/H313/H333 .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or photochemical reactions?

- Approach :

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets to analyze electrophilicity at the ketone group .

- TD-DFT : Simulate UV-Vis spectra to assess light-mediated reactivity (e.g., α-functionalization under UV light) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Strategies :

- Multi-Technique Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with 2D NMR (COSY, HSQC) to resolve aromatic substitution ambiguities .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to clarify splitting patterns in crowded NMR regions .

Q. What role does the fluorine substituent play in modulating electronic properties and biological activity?

- Electronic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.